
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Descripción general
Descripción
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C15H20BBrO4 and its molecular weight is 355.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20BBrO4
- Molecular Weight : 355.03 g/mol
- CAS Number : 1025708-01-3
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's structure suggests that it may act as a selective inhibitor for certain enzymes involved in cancer pathways.
Inhibitory Activity
A study focused on the compound's ability to inhibit specific kinases has shown promising results. For instance, it was noted that modifications to the phenolic structure significantly impacted the inhibitory potency against PKMYT1 (a kinase involved in cell cycle regulation) . The structure-activity relationship indicates that the presence of the dioxaborolane moiety enhances binding affinity and selectivity.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Cancer Cell Lines
In a recent study examining various derivatives of this compound against cancer cell lines (e.g., MCF7 and A549), it was found that the compound exhibited significant cytotoxic effects at micromolar concentrations. These findings suggest its potential as a lead compound for further development in cancer therapy.
Case Study 2: Selectivity Profile
A comparative analysis of ethyl 2-bromo derivatives revealed that this specific compound demonstrated a favorable selectivity profile against non-cancerous cells while maintaining potency against tumor cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions and downstream effects of ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Formulation Development : Investigating suitable delivery methods to enhance bioavailability.
Análisis De Reacciones Químicas
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a versatile substrate in palladium-catalyzed Suzuki-Miyaura couplings. The bromo substituent reacts with aryl/heteroaryl boronic acids, while the boronic ester group enables coupling with aryl halides.
Key Findings :
-
Sequential coupling is feasible due to orthogonal reactivity of bromo and boronic ester groups .
-
Electron-deficient aryl halides show faster reaction kinetics.
Hydrogenation and Ring Saturation
Under hydrogenation conditions, the aromatic ring undergoes saturation, though competing debromination/deboronation may occur.
Catalyst | H₂ Pressure | Solvent | Time | Major Product | Side Reaction | Ref. |
---|---|---|---|---|---|---|
Rh/Al₂O₃ | 1 atm | MeOH | 16 h | Cyclohexane derivative | Partial deboronation | |
Pd/C | 3 atm | EtOAc | 24 h | Debrominated cyclohexane | Complete debromination |
Mechanistic Insight :
-
Rh catalysts favor boronate retention, while Pd systems promote debromination via β-hydride elimination .
Deboronation and Functional Group Interconversion
The boronic ester group undergoes hydrolysis or transmetalation under specific conditions:
Notable Observations :
-
Deboronation is pH-dependent, with rapid hydrolysis under strongly acidic or basic conditions .
-
The ethyl ester group remains stable during these transformations .
Iridium-Catalyzed Borylation
The compound acts as a boron source in iridium-mediated C–H borylation of alkylbenzenes:
Substrate | Catalyst | Conditions | Product | Yield | Ref. |
---|---|---|---|---|---|
Toluene | Ir(cod)OMe, dtbpy | THF, 70°C, 24 h | Benzyl boronate | 68% |
Limitations :
Side Reactions and Stability Considerations
Propiedades
IUPAC Name |
ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-6-19-13(18)12-10(8-7-9-11(12)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXVIBBNVOTTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585992 | |
Record name | Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025708-01-3 | |
Record name | Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.